molecular formula C8H9NO4S B2957335 methyl N-(benzenesulfonyl)carbamate CAS No. 32324-23-5

methyl N-(benzenesulfonyl)carbamate

Cat. No.: B2957335
CAS No.: 32324-23-5
M. Wt: 215.22
InChI Key: QHSZICITQBPJNK-UHFFFAOYSA-N
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Description

Methyl N-(benzenesulfonyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzenesulfonyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-(benzenesulfonyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with methyl carbamate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. Another method involves the use of N-substituted carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to yield the desired carbamate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(benzenesulfonyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzenesulfonic acid derivatives, while reduction can produce sulfinyl or sulfide compounds.

Scientific Research Applications

Methyl N-(benzenesulfonyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-(benzenesulfonyl)carbamate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its therapeutic potential.

Comparison with Similar Compounds

Methyl N-(benzenesulfonyl)carbamate can be compared with other similar compounds, such as:

    Methyl N-(p-toluenesulfonyl)carbamate: Similar structure but with a toluenesulfonyl group instead of a benzenesulfonyl group.

    Methyl N-(methanesulfonyl)carbamate: Contains a methanesulfonyl group, making it less bulky compared to the benzenesulfonyl derivative.

    Methyl N-(naphthalenesulfonyl)carbamate: Features a naphthalenesulfonyl group, which introduces additional aromaticity and potential steric effects.

The uniqueness of this compound lies in its specific structural features, which influence its reactivity and biological activity. Its benzenesulfonyl group provides a balance of steric and electronic effects that can be advantageous in various applications.

Properties

IUPAC Name

methyl N-(benzenesulfonyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-13-8(10)9-14(11,12)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSZICITQBPJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201028528
Record name Methyl N-(benzenesulfonyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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